
2-chloro-4-formylphenyl phenylacetate
説明
2-chloro-4-formylphenyl phenylacetate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as CFA or Chlorofluoroacetophenone and is a derivative of phenylacetate.
科学的研究の応用
2-chloro-4-formylphenyl phenylacetate has been widely used in scientific research as a tool to study various biological processes. One of the main applications of this compound is in the field of cancer research. Studies have shown that CFA can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. CFA has also been shown to have anti-inflammatory properties and can be used to study the role of inflammation in various diseases.
作用機序
The mechanism of action of 2-chloro-4-formylphenyl phenylacetate is not fully understood, but studies have shown that it can interact with various biological molecules such as proteins and enzymes. CFA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It can also induce the production of reactive oxygen species (ROS) which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. CFA has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. It can also inhibit the activity of certain enzymes involved in inflammation, which can lead to a reduction in inflammation. CFA has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-4-formylphenyl phenylacetate in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a valuable tool for studying the mechanisms of cancer cell growth and death. CFA also has anti-inflammatory properties, which can be used to study the role of inflammation in various diseases. However, one of the limitations of using CFA in lab experiments is its potential toxicity to cells. Careful dosing and monitoring are required to ensure that the compound does not cause cell damage or death.
将来の方向性
The potential applications of 2-chloro-4-formylphenyl phenylacetate are vast, and there are many future directions for research. One area of interest is the development of CFA-based drugs for the treatment of cancer and other diseases. Studies have shown that CFA has anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. Another area of interest is the study of the mechanism of action of CFA. Further research is needed to fully understand how this compound interacts with biological molecules and how it induces apoptosis in cancer cells.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications. This compound has been used to study various biological processes, including cancer cell growth and death, inflammation, and oxidative stress. The synthesis method is relatively simple, and the compound can be purified through recrystallization. While there are some limitations to using CFA in lab experiments, the potential applications of this compound are vast, and there are many future directions for research.
特性
IUPAC Name |
(2-chloro-4-formylphenyl) 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-13-8-12(10-17)6-7-14(13)19-15(18)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYPAHAKCRKMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460806.png)
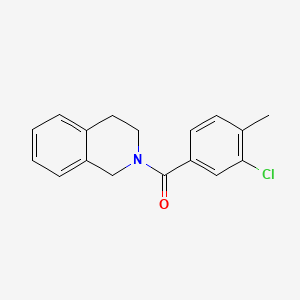
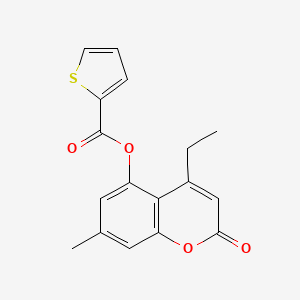
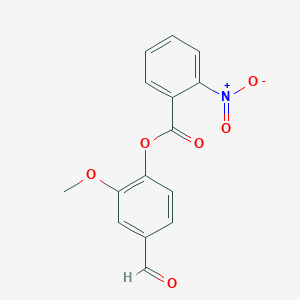
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B3460849.png)
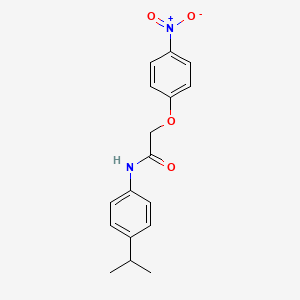
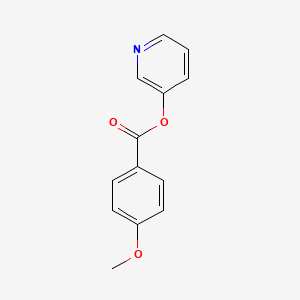
![2-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460855.png)
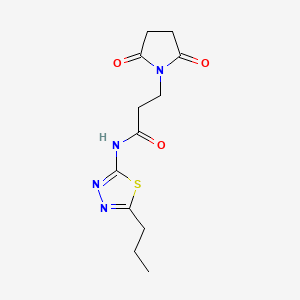

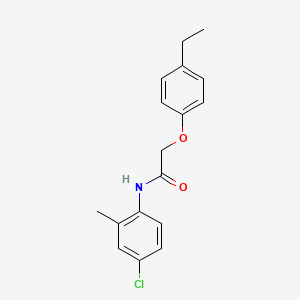

![2-cyclohexyl-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3460898.png)